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Introduction to Nitrovin and Its Regulatory Significance

Nitrovin (CAS No. 804-36-4) is a synthetic antimicrobial and growth-promoting agent that was historically
used in veterinary medicine, particularly in poultry and swine production. As a member of the nitrofuran
class, Nitrovin functioned as an effective growth promotor by altering the gut microbiota to enhance nutrient
absorption and improve weight gain in food-producing animals. However, due to growing concerns about its
potential carcinogenic properties and the formation of persistent metabolite residues in edible tissues,
Nitrovin has been banned from use in food-producing animals in many jurisdictions, including the European

Union and the United States.

The regulatory ban on Nitrovin stems from the compound's toxicological profile and the inability to
establish a safe maximum residue limit (MRL) for human consumption. According to the European
Commission's Regulation 2377/90/EEC, Nitrevin was classified under Annex IV, prohibiting its use in
veterinary medicine entirely. Despite these bans, monitoring of Nitrovin residues remains critically
important in food safety programs, as evidenced by the continued reporting of nitrofuran contamination
incidents through the Rapid Alert System for Food and Feed (RASFF), which documented 854 notifications

for nitrofurans between 2002 and 2017 [1]. This application note provides comprehensive analytical
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protocols and experimental data to support researchers in detecting and quantifying Nitrevin residues in

biological tissues.

Residue Depletion Kinetics of Nitrovin in Chicken
Tissues

Tissue Distribution and Depletion Profile

The residue depletion kinetics of Nitrovin following oral administration in chickens demonstrates distinct
distribution patterns across different tissues. In a comprehensive study where chickens were fed dietary feeds
containing 10 mg/kg of Nitrovin for 7 consecutive days, tissues (muscle, fat, kidney, and liver) and plasma
were collected at different withdrawal periods and analyzed using a validated high-performance liquid
chromatography-ultraviolet (HPLC-UV) method [2]. The method demonstrated excellent sensitivity with a
limit of detection of 0.1 ng/(g or mL) for all matrices, with inter- and intra-recoveries ranging from 71.1% to

85.7% from fortified blank samples.

At the end of the administration period (withdrawal day 0), the highest residue concentration was found in
plasma (average of 84.98 ng/mL), followed by kidney (68.28 ng/g), fat (61.18 ng/g), liver (24.04 ng/g), and
muscle (21.04 ng/g) [2]. This distribution pattern reflects the compound's lipophilic properties and the role
of organs involved in metabolism and excretion. Notably, even after a 28-day withdrawal period, Nitrovin
residues persisted in all examined tissues, with concentrations in muscle, fat, liver, and plasma remaining
above 1.0 ng/(g or mL), and the highest concentration observed in liver (average of 5.8 ng/g) [2]. This
persistence underscores the limited depletion capacity for Nitrovin and supports the regulatory ban on its

use in food-producing animals.

Quantitative Residue Data

Table 1: Nitrovin Residue Concentrations in Chicken Tissues at Different Withdrawal Periods

© 2026 Smolecule. All rights reserved. 2/10 Tech Support


https://www.smolecule.com/products/s562261?utm_src=pdf-body
https://www.smolecule.com/products/s562261?utm_src=pdf-body
https://www.smolecule.com/products/s562261?utm_src=pdf-body
https://www.smolecule.com/products/s562261?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21391671/
https://pubmed.ncbi.nlm.nih.gov/21391671/
https://www.smolecule.com/products/s562261?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21391671/
https://www.smolecule.com/products/s562261?utm_src=pdf-body
https://www.smolecule.com/products/s562261?utm_src=pdf-body
https://www.smolecule.com/products/s562261?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Tissue Withdrawal Day 0 (ng/g) Withdrawal Day 28 (ng/g)
Muscle 21.04 >1.0

Fat 61.18 >1.0

Liver 24.04 5.8

Kidney 68.28 Not reported

Plasma 84.98 ng/mL >1.0 ng/mL

Table 2: Method Validation Parameters for Nitrovin Analysis in Tissues

Parameter Results

Limit of Detection 0.1 ng/(g or mL)
Inter-recovery Range 71.1-85.7%
Intra-recovery Range 71.1-85.7%
Repeatability 2.9-9.4%
Within-laboratory Reproducibility 4.4-10.7%

The depletion data clearly demonstrates that Nitrovin residues persist in edible tissues well beyond
practical withdrawal periods, with the liver showing the highest residual concentration after 28 days. This
has significant implications for food safety, as these persistent residues could potentially expose consumers
to harmful compounds. The analytical method used to generate this data has been rigorously validated

according to international standards, ensuring the reliability and accuracy of the reported concentrations [2].

Analytical Methodology for Nitrovin and Metabolite
Detection
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UHPLC-MS/MS Protocol for Comprehensive Nitrofuran Analysis

The analytical protocol for detecting Nitrovin and its metabolites in various matrices requires sophisticated
instrumentation and careful sample preparation to achieve the necessary sensitivity and specificity. An ultra-
high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has
been developed and validated for the simultaneous determination of nitrofurans and their metabolites in a
single analytical procedure [1]. This method represents a significant advancement as it allows for
comprehensive screening of multiple compounds across different biological matrices, including feed, feed

water, and food products of animal origin.

The sample preparation begins with a hydrolysis and derivatization process where approximately 2.0 +
0.05 g of sample is placed in centrifuge tubes. To each sample, an internal standard mixture is added,
followed by 10 mL of 0.2 mol/L. hydrochloric acid and 240 pL of 2-nitrobenzaldehyde (10 mg/mL in
methanol). The samples are securely capped, vortexed for 30 seconds, and then incubated in a water bath at
40 + 3°C overnight. Following incubation, samples are cooled to room temperature, and the pH is adjusted to
approximately 7.0 using 10 mL of 0.2 mol/L dipotassium hydrogen orthophosphate solution and 800 pL of 1
mol/L. ammonia solution. The samples are then centrifuged at 4,500 x g for 15 minutes, and the supernatants

are transferred to solid-phase extraction (SPE) cartridges for cleanup [1].

Instrumental Parameters and Method Validation

The UHPLC-MS/MS analysis is performed using a C8(2) column (3 pm x 2 mm, 75 mm) maintained at
40°C. The mobile phase consists of two solutions: (A) 5 mmol/L. ammonium formate and (B) methanol,
with a gradient program starting with 80% A and 20% B, increasing to 95% B over 2.5 minutes, holding for
2.5 minutes, then returning to initial conditions. The flow rate is maintained at 0.4 mL/min, and the total run
time is 14 minutes. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode with

an electrospray ionization source, with specific transitions monitored for each analyte as detailed in Table 3

[1].

Table 3: Mass Spectrometry Parameters for Nitrofuran Metabolite Detection
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e Precursor lon Produ-c-t lon Declus-tering Collision Energy
(m/z) Transitions Potential (eV)

AOZ 235.95 134.0, 104.0 116 15, 29

AMOZ 335.00 291.0, 262.1 71 16, 26

SEM 209.00 166.0, 192.0 96 13, 15

AHD 249.00 134.0, 104.0 126 15, 27

The method validation demonstrated excellent performance characteristics, fulfilling all confirmatory criteria
according to European Commission Decision 2002/657/EC. The linearity (R?) across concentration ranges
of 0.50-10.0 pg/kg was between 0.990-0.998, with apparent recoveries ranging from 88.9% to 107.3%. The
method showed excellent precision with repeatability of 2.9-9.4% and within-laboratory reproducibility
of 4.4-10.7%. The calculated ion suppression due to matrix effects did not exceed 15% for all analytes in the

tested matrices, confirming the robustness of the method for routine monitoring purposes [1].

The following diagram illustrates the complete analytical workflow for Nitrovin and metabolite analysis in

biological tissues:
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Figure 1: Analytical Workflow for Nitrovin and Metabolite Detection in Biological Tissues

Interaction of Nitrovin with Sulfadimidine in Poultry

Age-Dependent Pharmacokinetic Modifications

Research has demonstrated that Nitrovin can significantly alter the pharmacokinetic behavior of
concurrently administered drugs, as evidenced by its interaction with sulfadimidine in domestic fowl. In

experimental studies with cockerels, Nitrovin medication resulted in higher blood levels of sulfadimidine,

© 2026 Smolecule. All rights reserved. 6/10 Tech Support


https://www.smolecule.com/products/s562261?utm_src=pdf-body-img
https://www.smolecule.com/products/s562261?utm_src=pdf-body
https://www.smolecule.com/products/s562261?utm_src=pdf-body
https://www.smolecule.com/products/s562261?utm_src=pdf-body
https://www.smolecule.com/products/s562261?utm_src=pdf-body
https://www.smolecule.com/products/s562261?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

particularly soon after administration, with a more rapid decline compared to untreated animals. This
interaction manifested primarily through effects on the distribution phase of sulfadimidine, with the

magnitude of interaction being highly dependent on the age of the animals [3].

The effect was most pronounced in three-week-old chickens, where Nitrovin significantly elevated
sulfadimidine blood levels shortly after administration. In contrast, the interaction was feeble or absent in
older birds. The changes in sulfonamide concentration in the liver and kidneys corresponded with the
alterations observed in blood levels, while concentrations in muscle tissue were not significantly affected by
Nitrovin under the experimental conditions [3]. This age-dependent interaction highlights the importance of

considering developmental physiology when assessing drug-drug interactions in veterinary species.

Growth Promotion Effects

The growth-promoting properties of Nitrovin were clearly demonstrated in these interaction studies, with
weight gains in cockerels showing a direct relationship with the concentration of Nitrovin in feed.
Interestingly, the duration of administration also influenced efficacy, with three-day administration of
Nitrovin to cockerels up to five weeks of age producing better weight gains compared to administration
from the sixth day after hatching. In older cockerels, however, extended administration from the sixth day
after hatching resulted in superior weight gains [3]. This age-dependent response to Nitrovin administration
further complicates its potential use and underscores the need for careful consideration of treatment protocols

in research settings.

Experimental Designh Considerations for Poultry
Residue Studies

When designing studies to investigate Nitrovin residues in poultry tissues, several critical factors must be

considered to ensure generating reliable and reproducible data:

e Animal Age Selection: Given the demonstrated age-dependent variations in Nitrovin metabolism
and drug interactions, researchers should carefully consider the age of birds used in residue studies.
Including multiple age groups in experimental designs can provide valuable insights into

developmental changes in drug disposition [3].
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o Withdrawal Period Determination: The persistent nature of Nitrovin residues necessitates extended
withdrawal periods in residue depletion studies. Based on available data, studies should extend for at
least 28 days post-administration to fully characterize the depletion profile, with particular attention to

liver tissues where residues appear to persist longest [2].

e Matrix Selection: Comprehensive residue studies should include analysis of multiple tissue types,
including muscle, fat, liver, and kidney, as the distribution of Nitrovin is not uniform across tissues.
Additionally, plasma samples can provide valuable pharmacokinetic data to complement tissue residue

information [2].

e Method Validation: Analytical methods must be rigorously validated according to international
standards, with particular attention to extraction efficiency, matrix effects, and specificity. The

UHPLC-MS/MS method described previously provides a suitable framework for such validation [1].

The following diagram illustrates the key factors influencing Nitrovin kinetics and residue formation in

poultry:
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Figure 2: Key Factors Influencing Nitrovin Kinetics and Residue Formation in Poultry
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Conclusion

The comprehensive data presented in these application notes demonstrates the persistent nature of Nitrovin
residues in edible tissues and supports the regulatory decisions to ban its use in food-producing animals. The
validated UHPLC-MS/MS method provides researchers with a robust analytical tool for monitoring Nitrovin
and its metabolites across various biological matrices, with performance characteristics meeting international
regulatory standards. The observed drug interactions between Nitrovin and sulfadimidine highlight the
complex pharmacokinetic behavior of this compound and underscore the importance of considering age-

related factors in residue studies.

Food safety laboratories and regulatory agencies should maintain vigilance regarding potential illegal use of
Nitrovin in food animal production, employing sensitive and specific detection methods to protect consumer
health. Future research directions should focus on elucidating the complete metabolic pathway of Nitrovin
and identifying appropriate biomarker candidates for more efficient monitoring programs. Additionally,
further investigation into the mechanisms underlying the age-dependent pharmacokinetic interactions
observed with concomitant drug administration would contribute valuable knowledge to veterinary

pharmacology and toxicology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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